O-tert-butylhydroxylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
O-tert-butylhydroxylamine can be synthesized through several methods. One common method involves the reaction of tert-butylamine with hydroxylamine hydrochloride under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst like sodium tungstate dihydrate. The mixture is cooled, and hydrogen peroxide is added gradually to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
O-tert-butylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include oximes, amines, and substituted hydroxylamines. These products have significant applications in organic synthesis and pharmaceutical research .
Scientific Research Applications
O-tert-butylhydroxylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O-tert-butylhydroxylamine involves its ability to act as a nucleophile, reacting with electrophilic centers in various substrates. This property allows it to participate in a wide range of chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparison with Similar Compounds
O-tert-butylhydroxylamine can be compared with other similar compounds such as:
- N-tert-butylhydroxylamine hydrochloride
- O-phenylhydroxylamine hydrochloride
- O-ethylhydroxylamine hydrochloride
- O-benzylhydroxylamine hydrochloride
These compounds share similar chemical properties and reactivity but differ in their specific applications and the nature of the substituents attached to the hydroxylamine group. This compound is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability .
Properties
IUPAC Name |
O-tert-butylhydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(2,3)6-5/h5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVUFSINQFSJNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ON | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380707 | |
Record name | O-tert-butylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37477-16-0 | |
Record name | O-tert-butylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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